

# 1,3-Benzoxazol-6-ol chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 1,3-Benzoxazol-6-ol

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## An In-depth Technical Guide to 1,3-Benzoxazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Benzoxazol-6-ol**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established synthetic methodologies for the benzoxazole scaffold.

## Chemical Structure and IUPAC Name

The benzoxazole core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an oxazole ring. In **1,3-Benzoxazol-6-ol**, a hydroxyl group is substituted at the 6-position of the benzoxazole ring system.

- IUPAC Name: **1,3-Benzoxazol-6-ol**
- Synonyms: 6-Hydroxybenzoxazole, Benzo[d]oxazol-6-ol
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>NO<sub>2</sub>
- Molecular Weight: 135.12 g/mol

Chemical Structure:

Caption: Chemical structure and atom numbering of **1,3-Benzoxazol-6-ol**.

## Physicochemical and Spectroscopic Data

Specific experimental data for **1,3-Benzoxazol-6-ol** is not readily available in public databases. The following table summarizes key properties, including data for the closely related and commercially available analogue, 6-Hydroxy-2(3H)-benzoxazolone, for comparative purposes.

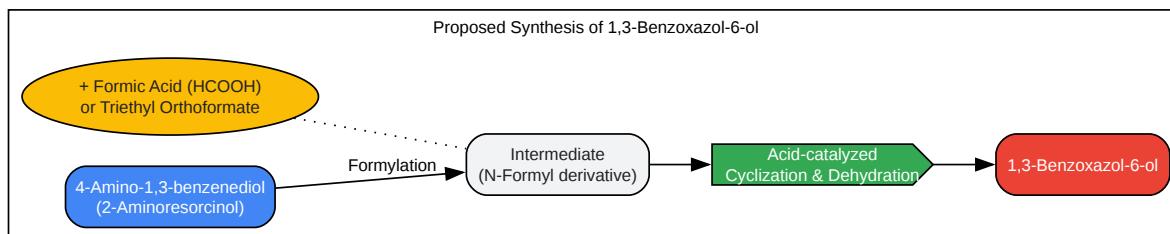
Property	Value (1,3-Benzoxazol-6-ol)	Value (6-Hydroxy-2(3H)-benzoxazolone)[1][2]
CAS Number	Not assigned	78213-03-3
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>2</sub>	C <sub>7</sub> H <sub>5</sub> NO <sub>3</sub>
Molecular Weight	135.12 g/mol	151.12 g/mol
Appearance	Expected to be a solid at room temperature.	Buff colored amorphous powder
Melting Point	Not determined.	285 - 290 °C
Solubility	Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and alcohols.	Not specified.
<sup>1</sup> H NMR (Expected)	Aromatic protons ( $\delta$ 6.5-8.0 ppm), a singlet for the proton at C2 ( $\delta$ ~8.0-8.5 ppm), and a broad singlet for the hydroxyl proton (variable, $\delta$ 5.0-10.0 ppm).	Not specified.
<sup>13</sup> C NMR (Expected)	Aromatic carbons ( $\delta$ 100-160 ppm), with C2 being the most downfield among CH carbons in the heterocycle ( $\delta$ >150 ppm).[3]	Not specified.

## Experimental Protocols: Synthesis

The synthesis of the benzoxazole core typically involves the condensation of a substituted 2-aminophenol with a one-carbon synthon.[4][5] For **1,3-Benzoxazol-6-ol**, the logical precursor is 4-amino-1,3-benzenediol (also known as 2-aminoresorcinol).

## Proposed Synthetic Workflow

The cyclization can be achieved using various reagents such as formic acid, triethyl orthoformate, or other formaldehyde equivalents, often under acidic conditions.



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Caption: Proposed synthetic workflow for **1,3-Benzoxazol-6-ol**.

## Detailed Methodology (Hypothetical Protocol)

This protocol is based on established procedures for benzoxazole synthesis.[4][6]

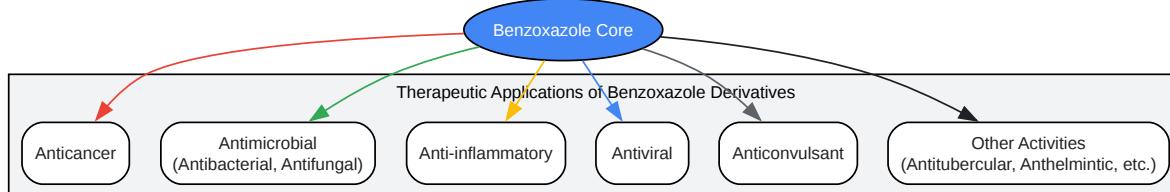
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-1,3-benzenediol (1.0 eq) in an excess of formic acid, which acts as both reagent and solvent. Alternatively, use triethyl orthoformate (1.2 eq) in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid in a high-boiling solvent such as toluene.
- Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Work-up:** After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate. If a precipitate forms, collect it by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure **1,3-Benzoxazol-6-ol**.
- **Characterization:** Confirm the structure and purity of the final product using spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry).

## Role in Drug Discovery and Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.<sup>[7][8]</sup> This biological versatility stems from the ability of the benzoxazole ring system to engage in various non-covalent interactions with biological targets.

Derivatives of benzoxazole have been extensively investigated and developed for a range of therapeutic applications. The nature and position of substituents on the benzoxazole ring are critical in determining the specific biological activity and potency.<sup>[7]</sup>



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Caption: Diverse biological activities of the benzoxazole scaffold.

While specific studies on **1,3-Benzoxazol-6-ol** are limited, research on related 6-substituted benzoxazole derivatives provides valuable insights. For instance, certain 6-substituted 1,3-benzoxazol-2(3H)-ones have been identified as quorum sensing inhibitors, which represents a novel strategy for combating bacterial virulence.<sup>[9]</sup> This suggests that the 6-position of the benzoxazole ring is a viable site for modification to achieve specific biological effects. The hydroxyl group of **1,3-Benzoxazol-6-ol**, in particular, offers a reactive handle for further derivatization, enabling the creation of libraries of novel compounds for screening in various drug discovery programs.

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